Lithium(1+)2-oxohex-5-enoate

Catalog No.
S14039845
CAS No.
M.F
C6H7LiO3
M. Wt
134.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium(1+)2-oxohex-5-enoate

Product Name

Lithium(1+)2-oxohex-5-enoate

IUPAC Name

lithium;2-oxohex-5-enoate

Molecular Formula

C6H7LiO3

Molecular Weight

134.1 g/mol

InChI

InChI=1S/C6H8O3.Li/c1-2-3-4-5(7)6(8)9;/h2H,1,3-4H2,(H,8,9);/q;+1/p-1

InChI Key

WNKIYTOKXCVLPS-UHFFFAOYSA-M

Canonical SMILES

[Li+].C=CCCC(=O)C(=O)[O-]

Lithium(1+)2-oxohex-5-enoate is a lithium salt derived from 2-oxohex-5-enoic acid. It features a lithium cation paired with the anionic portion of the 2-oxohex-5-enoate molecule, which contains a carbonyl group and a double bond within a hexanoate structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

Typical of carboxylate salts. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic addition: The carbonyl group can undergo nucleophilic attack, leading to various functionalized products.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, resulting in a shorter-chain compound.

The presence of the lithium ion enhances the reactivity of the compound, making it a useful reagent in organic synthesis.

Lithium(1+)2-oxohex-5-enoate can be synthesized through several methods:

  • Direct Reaction: Reacting lithium hydroxide or lithium carbonate with 2-oxohex-5-enoic acid.
  • Neutralization: Mixing lithium salts with the corresponding acid under controlled conditions to form the lithium salt.
  • Solvent-Assisted Methods: Utilizing solvents such as dimethyl sulfoxide or tetrahydrofuran to enhance solubility and facilitate reaction kinetics.

Each method may yield different purity levels and require specific purification steps such as recrystallization or chromatography.

Lithium(1+)2-oxohex-5-enoate has potential applications in:

  • Organic Synthesis: As a reagent in the formation of complex organic molecules.
  • Pharmaceuticals: Possible use in drug development due to its lithium content and structural properties.
  • Material Science: Potential incorporation into polymer systems for enhanced properties.

Similar Compounds

Lithium(1+)2-oxohex-5-enoate shares similarities with several other compounds, particularly those containing lithium salts or similar carbonyl functionalities. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Lithium acetateLithium salt of acetic acidCommonly used in organic synthesis and as a reagent
Lithium citrateLithium salt of citric acidUsed in dietary supplements and pharmaceuticals
Methyl 2-oxohex-5-enoateEster derivativeExhibits similar reactivity but lacks lithium ion
Ethyl 2-oxohex-5-enoateEster derivativeSimilar structure but different alkyl group

These compounds highlight the uniqueness of Lithium(1+)2-oxohex-5-enoate due to its specific structural features combined with the lithium ion's properties, which may offer distinct reactivity and biological activity profiles compared to non-lithium analogs.

Hydrogen Bond Acceptor Count

3

Exact Mass

134.05552252 g/mol

Monoisotopic Mass

134.05552252 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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